molecular formula C22H23N3O4 B2483808 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877781-54-9

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2483808
CAS No.: 877781-54-9
M. Wt: 393.443
InChI Key: XMZIKJSSUQHDSS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 2-methoxyphenoxy group at position 5, a methyl group at position 6, and an amino group at position 2. The phenol moiety at position 5 is further modified with a 2-methylprop-2-en-1-yl (prenyl) ether group.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-13(2)12-28-15-9-10-16(17(26)11-15)20-21(14(3)24-22(23)25-20)29-19-8-6-5-7-18(19)27-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZIKJSSUQHDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Amino and Methoxyphenoxy Groups: These groups are introduced through substitution reactions, often using reagents like amines and phenols.

    Attachment of the Methylprop-2-en-1-yl Group: This step typically involves an alkylation reaction using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Features Reported Activities Source
Target: 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol 2-methoxyphenoxy (ortho), prenyloxy ~439.5 g/mol Ortho-methoxy enhances steric hindrance; prenyl group may improve lipophilicity Hypothesized kinase/modulator activity
Analog 1: 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol (ECHEMI) 4-methoxyphenyl (para), 4-fluorobenzyloxy ~471.5 g/mol Para-methoxy increases electronic effects; fluorobenzyl enhances bioavailability Antimicrobial, kinase inhibition (inferred)
Analog 2: 2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol (ECHEMI) 4-chlorophenyl, 3-chlorobenzyloxy ~488.4 g/mol Chlorine substituents improve electrophilicity; potential cytotoxicity Anticandidal, anti-inflammatory
Analog 3: 6-chlorofurochromenylidenepyrimidinamines (Molecules 2011) Furochromenylidene, chlorinated pyrimidine ~350–400 g/mol Fused chromene ring system; chlorine enhances metabolic stability Analgesic, anti-inflammatory (IC₅₀: 10–50 μM)
Analog 4: 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (Ali A. 2012) Methoxyethylsulfanyl, methylpropyl ~295.4 g/mol Sulfur atom improves membrane permeability; nitrile group aids in binding Enzyme inhibition (e.g., PDEs)

Structural and Functional Analysis

  • Substituent Position Effects: The ortho-methoxyphenoxy group in the target compound likely induces steric hindrance compared to para-substituted analogs (e.g., Analog 1). This may reduce binding to flat aromatic pockets but enhance selectivity for less-conserved enzyme regions . Prenyloxy vs.
  • Electronic Effects :

    • Chlorine (Analog 2) and fluorine (Analog 1) substituents increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzyme active sites). The target compound’s methoxy group provides moderate electron-donating effects, which may stabilize π-π stacking .
  • Biological Activity Trends: Analogs with chlorine (e.g., Analog 2) show stronger anti-inflammatory and cytotoxic profiles, likely due to enhanced electrophilicity and protein binding . Furochromenylidene derivatives () exhibit analgesic activity via COX-2 inhibition, suggesting the target compound’s phenolic moiety could be optimized for similar pathways .

Biological Activity

The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with significant biological activity, particularly in medicinal chemistry. Its structure allows for unique interactions with various biological targets, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C25H23N3O4C_{25}H_{23}N_{3}O_{4}, and it features a pyrimidine ring substituted with amino, methoxyphenoxy, and allyloxy groups. The presence of these functional groups facilitates interactions with biological macromolecules such as enzymes and receptors.

Property Details
IUPAC Name This compound
Molecular Formula C25H23N3O4
Molecular Weight 429.46 g/mol

The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and phenolic groups, while the aromatic rings engage in π-π interactions. These interactions can modulate the activity of target enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their effectiveness against microbial strains, suggesting that structural modifications can enhance their bioactivity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit cholinesterase enzymes, which play critical roles in neurotransmission. The inhibitory activity can be quantitatively assessed using IC50 values:

Enzyme Type IC50 Value (µM) Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

Case Studies

  • Cholinesterase Inhibition Study
    • A study evaluated the inhibitory effects of various pyrimidine derivatives on cholinesterase enzymes. The compound demonstrated selective inhibition towards butyrylcholinesterase, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Testing
    • In vitro studies revealed that related compounds exhibited significant activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis suggested that modifications to the phenolic moiety could enhance antimicrobial efficacy.

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